2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester
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Overview
Description
2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various chemical reactions due to its functional groups, which include a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester typically involves the reaction of tert-butyl carbamate with ethyl 3,3,3-trifluoropyruvate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the trifluoromethyl group.
Major Products Formed
Substitution: Free amine.
Reduction: Alcohol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester involves its functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. These groups interact with various molecular targets and pathways, facilitating specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: Similar in having the Boc protecting group.
Trifluoromethyl ketones: Share the trifluoromethyl group.
Ethyl esters: Contain the ester functional group.
Uniqueness
2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester is unique due to the combination of its Boc protecting group and trifluoromethyl group, which together provide distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMKJZDUVQSMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374496 |
Source
|
Record name | 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-90-8 |
Source
|
Record name | 2-tert-Butoxycarbonylimino-3,3,3-trifluoro-propionic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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